molecular formula C23H19ClN4O4S B2899297 2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide CAS No. 1031669-95-0

2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B2899297
CAS No.: 1031669-95-0
M. Wt: 482.94
InChI Key: ABQQELVWRANTHC-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide features a benzothiadiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 1,1-dioxo moiety. This structural framework is common in bioactive molecules, where the benzothiadiazine ring contributes to aromatic stacking interactions, while the acetamide moiety modulates solubility and target binding .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4S/c1-15(29)25-18-8-10-19(11-9-18)26-22(30)14-28-27-23(16-5-3-2-4-6-16)20-13-17(24)7-12-21(20)33(28,31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQQELVWRANTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide is a synthetic derivative belonging to the class of benzothiadiazines. This article explores its biological activity, particularly its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClN3O3SC_{21}H_{15}ClN_{3}O_{3}S, with a molecular weight of approximately 461.87 g/mol. The compound features a benzothiadiazine core, which is known for various biological activities, including anticonvulsant properties.

Structural Characteristics

PropertyValue
Molecular FormulaC21H15ClN3O3S
Molecular Weight461.87 g/mol
SMILESClC1=NN=C(S1(=O)=O)C(C(=O)N(C2=CC=CC=C2)C)=C(C)C=O)C(=O)N(C3=CC=C(C=C3)C)C
CAS Number1031669-58-5

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant potential of derivatives related to benzothiadiazines. The compound has been evaluated using standard screening methods such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.

Study Findings

  • Anticonvulsant Efficacy : The compound demonstrated significant anticonvulsant activity in animal models, particularly effective in the MES test at doses ranging from 30 to 300 mg/kg. Notably, it exhibited a delayed onset of action but prolonged duration compared to traditional anticonvulsants like phenytoin .
  • Mechanism of Action : The proposed mechanism involves modulation of voltage-sensitive sodium channels, which are crucial for neuronal excitability. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl and piperazine moieties significantly influenced efficacy and toxicity profiles .

Toxicological Profile

Acute neurological toxicity was assessed using the rotarod test, revealing that while some derivatives showed protective effects against seizures, they also presented varying degrees of neurotoxicity. Compounds with higher lipophilicity tended to exhibit delayed onset but longer-lasting effects .

Case Study 1: Efficacy in Epilepsy Models

In a controlled study involving multiple derivatives of the benzothiadiazine class, the compound was tested in models of epilepsy. Results indicated that certain modifications enhanced its anticonvulsant properties while minimizing side effects. For instance, derivatives with trifluoromethyl substitutions showed superior activity compared to their chloro counterparts .

Case Study 2: Comparative Analysis with Existing AEDs

A comparative analysis with established antiepileptic drugs (AEDs) indicated that while the compound exhibited lower efficacy than phenytoin, it provided a promising alternative for treatment-resistant epilepsy due to its unique mechanism of action and favorable pharmacokinetic profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural variations and inferred properties of similar benzothiadiazin-2-yl acetamide derivatives:

Compound Name Benzothiadiazin Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound (N-(4-acetamidophenyl)) 6-Cl, 4-Ph 4-acetamidophenyl ~452.9* High polarity due to acetamido group; potential for hydrogen bonding
2-(6-Chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-(2-ethylphenyl)acetamide () 6-Cl, 4-Ph 2-ethylphenyl ~423.9 Reduced polarity; ethyl group may enhance lipophilicity
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide () 6-Cl, 4-(2-Fluorophenyl) 2,4-dimethylphenyl ~469.0 Fluorine enhances electronegativity; dimethyl groups increase steric bulk
N-(2-Chloro-4-methylphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide () 4-Ethyl, 1,1-dioxo 2-chloro-4-methylphenyl ~482.4 Sulfanyl group introduces potential metabolic reactivity
N-(3-(Methylthio)phenyl) variant () 6-Cl, 4-Ph 3-(methylthio)phenyl ~479.0 Thioether group improves lipophilicity; sulfur may influence redox activity

*Calculated based on molecular formula C23H19ClN4O4S.

Key Observations:

Substituent Effects on Polarity : The 4-acetamidophenyl group in the target compound introduces significant polarity compared to alkyl or halogenated aryl groups in analogs (e.g., 2-ethylphenyl in ). This may enhance aqueous solubility and target interactions via hydrogen bonding .

Steric and Lipophilic Modifications : Substituents like methylthio () or sulfanyl () enhance lipophilicity, which could improve membrane permeability but reduce solubility .

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